Melting Point Advantage Over Structural Isomers
3,3'-Diiodo-1,1'-biphenyl exhibits a melting point of 76–77 °C (ethanol) . In contrast, the para isomer 4,4'-diiodobiphenyl melts at 201–204 °C [1] and the ortho isomer 2,2'-diiodobiphenyl melts at 210–211 °C . The quantified difference of 124–134 °C lower melting point for the meta isomer fundamentally changes its physical state at ambient and mildly elevated temperatures, enabling liquid-phase handling where the para and ortho isomers remain solid.
Para: 201–204 °C
Ortho: 210–211 °C
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 76–77 °C |
| Comparator Or Baseline | 4,4'-Diiodobiphenyl: 201–204 °C; 2,2'-Diiodobiphenyl: 210–211 °C |
| Quantified Difference | Δ124–134 °C lower than para; Δ133–135 °C lower than ortho |
| Conditions | Melting point determination (literature values, recrystallized from ethanol for target compound) |
Why This Matters
This substantial melting point depression enables solution-phase reactions at lower temperatures, reduces energy costs, and simplifies handling during scale-up, directly impacting procurement decisions for process development.
- [1] Molaid. (2025). 4,4-二碘联苯 | 3001-15-8. Product Page. View Source
